molecular formula C15H20N2O2 B2804969 2-Amino-2-[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287263-09-4

2-Amino-2-[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No. B2804969
CAS RN: 2287263-09-4
M. Wt: 260.337
InChI Key: YEIGNXSJISGRDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]acetic acid, also known as Dapoxetine, is a selective serotonin reuptake inhibitor (SSRI) that is used to treat premature ejaculation in men. Dapoxetine was first synthesized in 1995 by Eli Lilly and Company, and it was approved for use in several countries, including the United States, in 2009. In recent years, there has been significant scientific research on Dapoxetine, particularly in terms of its mechanism of action and its potential applications in other areas of medicine.

Mechanism of Action

2-Amino-2-[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]acetic acid works by inhibiting the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sexual function. By increasing the levels of serotonin in the brain, 2-Amino-2-[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]acetic acid may help to delay ejaculation and improve sexual function.
Biochemical and Physiological Effects:
2-Amino-2-[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]acetic acid has been shown to have several biochemical and physiological effects. In addition to its effects on serotonin reuptake, 2-Amino-2-[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]acetic acid has been shown to increase the levels of nitric oxide in the blood, which may help to improve blood flow and erectile function. 2-Amino-2-[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]acetic acid has also been shown to have anxiolytic and analgesic effects, which may help to reduce anxiety and pain during sexual activity.

Advantages and Limitations for Lab Experiments

2-Amino-2-[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]acetic acid has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for investigating the role of serotonin in sexual function. However, there are also some limitations to the use of 2-Amino-2-[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]acetic acid in lab experiments. For example, it is a relatively expensive compound, and its effects may not be generalizable to other populations or conditions.

Future Directions

There are several future directions for research on 2-Amino-2-[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]acetic acid. One area of interest is the potential use of 2-Amino-2-[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]acetic acid in the treatment of other sexual disorders, such as erectile dysfunction and hypoactive sexual desire disorder. Additionally, there is some evidence to suggest that 2-Amino-2-[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]acetic acid may be effective in the treatment of depression and anxiety, which are both associated with low levels of serotonin. Finally, there is ongoing research on the development of new compounds that target the serotonin system, which may lead to the development of more effective treatments for premature ejaculation and other sexual disorders.

Synthesis Methods

The synthesis of 2-Amino-2-[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]acetic acid involves several steps, including the reaction of 4-(dimethylamino)benzaldehyde with cyclobutanone to form 3-[4-(dimethylamino)phenyl]-1-cyclobutanone. This intermediate is then reacted with 1-bromobicyclo[1.1.1]pentane to form 3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanone. Finally, this compound is reacted with glycine to form the final product, 2-Amino-2-[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]acetic acid.

Scientific Research Applications

2-Amino-2-[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]acetic acid has been extensively studied for its potential application in the treatment of premature ejaculation. Several clinical trials have shown that 2-Amino-2-[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]acetic acid is effective in increasing the time to ejaculation and improving sexual satisfaction in men with premature ejaculation. In addition, there is some evidence to suggest that 2-Amino-2-[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]acetic acid may be effective in the treatment of other sexual disorders, such as erectile dysfunction and hypoactive sexual desire disorder.

properties

IUPAC Name

2-amino-2-[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-17(2)11-5-3-10(4-6-11)14-7-15(8-14,9-14)12(16)13(18)19/h3-6,12H,7-9,16H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIGNXSJISGRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C23CC(C2)(C3)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.